5-(2-Fluorophenyl)furan-2-carbaldehyde

Beschreibung

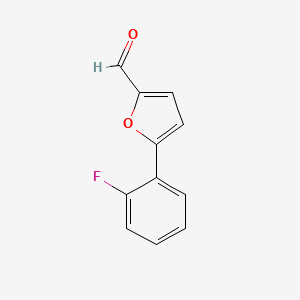

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGOAPVMWNGAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359351 | |

| Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380566-25-6 | |

| Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Fluorophenyl Furan 2 Carbaldehyde

Established Synthetic Routes for 5-Arylfuran-2-carbaldehyde Derivatives

Traditional methods for synthesizing 5-arylfuran-2-carbaldehydes have long been the cornerstone of furan (B31954) chemistry, offering reliable, albeit sometimes harsh, conditions for creating the core structure.

The arylation of furan derivatives using diazonium salts, known as the Meerwein arylation, is a well-established method for forming a carbon-carbon bond between a furan ring and an aromatic group. researchgate.net This reaction is a convenient way to produce 5-arylfuran compounds. researchgate.net In this approach, an aromatic amine, such as 2-fluoroaniline, is converted into its corresponding diazonium salt using nitrous acid at low temperatures. This reactive intermediate is then introduced to a solution containing furan-2-carbaldehyde (furfural) in the presence of a copper salt catalyst, typically copper(II) chloride. researchgate.net The diazonium salt selectively reacts at the electron-rich 5-position of the furan ring, displacing a hydrogen atom and forming the 5-aryl derivative. pharmaguideline.compensoft.net

The general reaction scheme is as follows:

Diazotization: Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O

Meerwein Arylation: Ar-N₂⁺ + Furan-2-carbaldehyde --(Cu²⁺ catalyst)--> 5-Ar-furan-2-carbaldehyde + N₂ + H⁺

This method's utility is demonstrated by its application in synthesizing a range of 5-arylfuran-2-carbaldehydes, which can then be used as precursors for other complex molecules. pensoft.net

| Reactant 1 (Aryl Amine) | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 2-Fluoroaniline | Furan-2-carbaldehyde | CuCl₂ | 5-(2-Fluorophenyl)furan-2-carbaldehyde |

| Aniline | Furan-2-carbaldehyde | CuCl₂ | 5-Phenylfuran-2-carbaldehyde |

| 4-Bromoaniline | Furan-2-carbaldehyde | CuCl₂ | 5-(4-Bromophenyl)furan-2-carbaldehyde |

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While this reaction is not a direct method for synthesizing the furan ring itself, it is fundamental in creating precursors that can subsequently cyclize to form furan derivatives. A common pathway that utilizes this principle is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com

An aldol-type condensation, related to the Claisen-Schmidt reaction, can be employed to construct the required 1,4-dicarbonyl skeleton. For instance, a base-catalyzed reaction between a ketone and an α-halo ketone can generate the necessary intermediate, which then cyclizes to form the furan ring. The versatility of this approach allows for the synthesis of various substituted furans by choosing appropriate starting materials. pharmaguideline.com Although not a direct route, the principles of condensation chemistry are integral to building the necessary precursors for furan synthesis.

Novel and Emerging Synthetic Pathways

Recent advancements in organic synthesis have introduced more efficient and sophisticated methods for constructing furan systems, offering milder conditions and novel reaction mechanisms.

Copper-catalyzed reactions have emerged as powerful tools for synthesizing heterocyclic compounds. organic-chemistry.org One novel strategy involves the copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives to yield benzofurans. nih.govnih.gov This process involves the hydration of the C-F bond, followed by a ring-closing reaction. nih.govnih.govbeilstein-journals.org The key steps in the proposed mechanism include:

Nucleophilic substitution of the fluorine atom by a hydroxide (B78521) ion.

Formation of a potassium phenolate (B1203915) intermediate.

Coordination with the copper(I) catalyst.

Intramolecular addition to the alkyne, leading to cyclization.

Protonolysis to release the benzofuran (B130515) product and regenerate the catalyst. nih.gov

While the reported examples focus on the synthesis of benzo[b]furans (a furan ring fused to a benzene (B151609) ring), the underlying principle of copper-catalyzed C-F bond activation and annulation holds potential for the synthesis of non-fused 5-arylfuran analogues by adapting the starting materials. nih.govbeilstein-journals.org

A sophisticated and efficient metal-free approach for synthesizing naphthofuran-2-carboxaldehydes has been developed, utilizing a domino Claisen-type rearrangement/cyclization of propargylic aryl ethers. nih.govacs.org This reaction is mediated by diphenyl-diselenide and proceeds in moderate to excellent yields with broad substrate scope. nih.govacs.orgresearchgate.net The process involves a sequence of reactions that occur in a single pot, making it a highly atom-economical transformation. researchgate.net

This method's applicability to the synthesis of simpler, non-fused analogues like this compound is conceptually plausible. By designing a suitable non-naphthyl propargylic ether substrate, the domino sequence could theoretically be adapted to form the desired 5-arylfuran-2-carbaldehyde structure. This represents an emerging area where complex cascade reactions can be tailored to produce a wide array of heterocyclic systems. acs.org

| Reaction Type | Key Reagents/Mediators | Reported Product Class | Potential for Adaptation |

|---|---|---|---|

| Domino Claisen-Type Rearrangement/Cyclization | Diphenyl-diselenide | Naphthofuran-2-carboxaldehydes nih.gov | Synthesis of 5-Arylfuran-2-carbaldehyde analogues with appropriate substrates |

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically a halomethyleniminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.org

This method is exceptionally effective for converting furan into furan-2-carbaldehyde, often in quantitative yields. researchgate.netmdpi.com For the synthesis of a substituted derivative like this compound, the Vilsmeier-Haack reaction could be applied in a sequential manner. First, the 2-(2-fluorophenyl)furan intermediate would be synthesized via another method (e.g., Suzuki coupling). Subsequently, the Vilsmeier-Haack formylation would be performed on this substituted furan. Due to the activating nature of the aryl group, the formylation is expected to proceed regioselectively at the vacant 5-position, yielding the target compound. This two-step approach demonstrates the adaptability of classical reactions to the synthesis of more complex substituted derivatives.

Green Chemistry Approaches in the Synthesis of Furan-2-carbaldehyde Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of furan-2-carbaldehyde derivatives, aiming to develop more environmentally benign and sustainable methodologies. These approaches focus on the use of renewable starting materials, the reduction of hazardous waste, and the utilization of energy-efficient reaction conditions. Key strategies include the development of heterogeneous catalysts, the use of alternative energy sources like microwave irradiation, and the design of one-pot multicomponent reactions.

The core of many green synthetic routes for furan derivatives lies in the utilization of biomass. Furan-2-carbaldehyde, commonly known as furfural (B47365), is a key platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass. This renewable origin makes it an attractive starting material for the synthesis of a wide array of furan-based compounds, aligning with the green chemistry principle of using renewable feedstocks.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. The efficiency of microwave irradiation stems from its ability to directly and uniformly heat the reaction mixture, leading to faster and more efficient energy transfer.

One-pot synthesis and multicomponent reactions represent another important green chemistry strategy. rsc.orgnih.gov These approaches are designed to minimize the number of synthetic steps and purification procedures, thereby reducing solvent consumption and waste generation. By combining multiple reaction steps in a single vessel, one-pot syntheses offer a more streamlined and resource-efficient pathway to complex molecules. For example, the one-pot synthesis of highly functionalized furans has been achieved through the reaction of arylglyoxals, acetylacetone, and phenols, showcasing the potential of this approach to generate molecular diversity in an environmentally friendly manner. nih.gov

The following table summarizes some research findings on green chemistry approaches for the synthesis of furan-2-carbaldehyde derivatives and related compounds:

| Catalyst/Method | Reactants | Product | Key Green Features | Reference |

| Cu(II) Schiff-base@SiO2 | Anilines, Sodium Nitrite, Furan-2-carboxaldehyde | 2-(5-Substituted phenyl)furan-2-carboxaldehyde derivatives | Heterogeneous nanocatalyst, Reusability | researchgate.net |

| Microwave Irradiation | Furfural derivatives and active methylene (B1212753) compounds | Furfurylidene derivatives | Reduced reaction times, Increased yields | researchgate.net |

| One-pot reaction | Arylglyoxals, Acetylacetone, Phenols | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives | Minimized synthetic steps, Reduced waste | nih.gov |

While specific green synthetic methods for this compound are not extensively detailed in the provided search results, the principles and methodologies described for other 5-aryl-furan-2-carbaldehyde derivatives are directly applicable. The use of recyclable heterogeneous catalysts, energy-efficient microwave-assisted reactions, and waste-minimizing one-pot strategies are all promising avenues for the development of sustainable synthetic routes to this and other related compounds.

Reactivity and Reaction Pathways of 5 2 Fluorophenyl Furan 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comderpharmachemica.com This heightened reactivity is due to the oxygen heteroatom, which can stabilize the cationic intermediate (the sigma complex or arenium ion) through resonance. In furan, electrophilic attack preferentially occurs at the 2-position (alpha to the oxygen), as the positive charge in the resulting intermediate can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge. pearson.com

In 5-(2-fluorophenyl)furan-2-carbaldehyde, the 2- and 5-positions of the furan ring are already substituted. Therefore, any further electrophilic substitution must occur at the less reactive 3- or 4-positions. The regiochemical outcome of such a reaction would be governed by the directing effects of the existing substituents: the formyl group at the C2 position and the 2-fluorophenyl group at the C5 position.

Directing Effect of the Formyl Group: The formyl group (-CHO) is a deactivating, meta-directing group in traditional aromatic systems due to its electron-withdrawing nature. In the context of the furan ring, it reduces the electron density, making the ring less susceptible to electrophilic attack than unsubstituted furan.

Directing Effect of the 2-Fluorophenyl Group: An aryl substituent can be weakly activating or deactivating, and its directing influence is complex.

Given the combined deactivating effect of the formyl group, harsh reaction conditions would likely be required to achieve electrophilic aromatic substitution on the furan ring of this molecule. Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comlibretexts.org

Reactions at the Formyl Group

The aldehyde functionality is a highly versatile reactive center in this compound, serving as the primary site for a variety of condensation and addition reactions. jocpr.comresearchgate.net The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

The aldehyde group can undergo cyclocondensation reactions with compounds containing suitably positioned nucleophilic centers. For instance, the synthesis of fused heterocyclic systems like thiazolopyrimidines can be achieved through the reaction of a pyrimidine (B1678525) derivative bearing an amino group and an adjacent thiol (or potential thiol) group with an aldehyde. asianpubs.orgresearchgate.net In this context, this compound would serve as the aldehyde component, reacting with a substituted aminothiouracil or a similar pyrimidine precursor. The reaction typically proceeds via initial formation of a Schiff base, followed by an intramolecular cyclization to yield the fused thiazolopyrimidine ring system. researchgate.net

One of the most well-documented reactions involving aryl aldehydes is the Claisen-Schmidt condensation to form chalcones. jchemrev.comjocpr.com Chalcones are α,β-unsaturated ketones that serve as valuable intermediates in the synthesis of various heterocyclic compounds. jocpr.comacs.org

The reaction involves the base-catalyzed condensation of this compound with an appropriate aryl ketone (e.g., a substituted acetophenone). jchemrev.comacs.orgnih.gov The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325). jocpr.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

|---|---|---|---|

| This compound | Aryl Methyl Ketone (R-CO-CH₃) | KOH or NaOH / Ethanol (B145695) | Chalcone (α,β-unsaturated ketone) |

Chalcones, due to their reactive α,β-unsaturated carbonyl core, are precursors for synthesizing other heterocycles, such as isoxazolines. jocpr.comijpsm.com Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They can be synthesized by the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base or in a suitable solvent like ethanol. ijpsm.comijpcbs.com The reaction proceeds through the addition of hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the isoxazoline (B3343090) ring. ijpcbs.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Chalcone derived from this compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Base / Ethanol, Reflux | Isoxazoline Derivative |

The formyl group of this compound can also participate in Knoevenagel condensation with compounds containing an active methylene (B1212753) group, such as rhodanine (B49660) and its derivatives. Rhodanine possesses an acidic methylene group at the C5 position, which can be deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the aldehyde, leading to a condensation product. This reaction pathway is utilized to synthesize furan-rhodanine conjugates, which are of interest in medicinal chemistry. researchgate.net The reaction is typically carried out in a suitable solvent like acetic acid with a catalyst such as sodium acetate.

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving the formyl group of this compound are well-established in organic chemistry.

Mechanism of Claisen-Schmidt Condensation (Chalcone Formation):

Enolate Formation: A strong base (e.g., OH⁻) removes an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).

Dehydration: Under the basic reaction conditions, the proton on the α-carbon is removed, and the resulting enolate eliminates a hydroxide ion, forming a π-bond and yielding the final α,β-unsaturated ketone (chalcone). jocpr.com

Mechanism of Isoxazoline Formation:

Michael Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the β-carbon of the chalcone's α,β-unsaturated system (1,4-conjugate addition).

Intramolecular Cyclization: Following the initial addition, the oxygen atom of the hydroxylamine moiety attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic ring intermediate.

Dehydration: A molecule of water is eliminated from this intermediate to yield the final, more stable isoxazoline ring. ijpcbs.com

Mechanism of Electrophilic Aromatic Substitution on Furan:

Electrophile Attack: The π-system of the furan ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. pearson.com

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the furan ring and yielding the substituted product. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, ²H NMR for Deuterated Analogs)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(2-Fluorophenyl)furan-2-carbaldehyde by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the furan (B31954) ring protons, and the protons of the 2-fluorophenyl group. The aldehydic proton should appear as a singlet in the downfield region, typically around δ 9.6 ppm. The furan ring protons will present as two doublets, with coupling constants characteristic of their positions on the furan ring. The protons on the 2-fluorophenyl ring will show a more complex splitting pattern due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically above 170 ppm. The furan and fluorophenyl carbons will appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde and fluorine substituents.

²H NMR for Deuterated Analogs: In cases where deuterated analogs are synthesized, for instance, by replacing the aldehydic proton with deuterium (B1214612), ²H NMR spectroscopy would confirm the position of deuteration. This technique is particularly useful for mechanistic studies or as a means of isotopic labeling. The replacement of a proton with deuterium would also lead to the disappearance of the corresponding signal in the ¹H NMR spectrum and a change in the multiplicity of adjacent carbons in the ¹³C NMR spectrum due to C-D coupling. For the parent compound, furan-2-carbaldehyde-d, the deuterium resonance of the aldehyde group has been observed at 9.35 ppm. google.com

Expected ¹H NMR Chemical Shifts for this compound: Interactive Data Table

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | ~9.6 | s |

| Furan-H3 | ~7.3-7.5 | d |

| Furan-H4 | ~6.7-6.9 | d |

Expected ¹³C NMR Chemical Shifts for this compound: Interactive Data Table

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aldehydic-C | >170 |

| Furan-C2 | ~153 |

| Furan-C3 | ~122 |

| Furan-C4 | ~113 |

| Furan-C5 | ~158 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. The C-H stretching of the aldehyde group may be observed as a weaker band around 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations from both the furan and phenyl rings are anticipated above 3000 cm⁻¹. The spectrum will also feature characteristic absorptions for the furan ring, including C=C and C-O-C stretching vibrations. The C-F stretching vibration of the fluorophenyl group will likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For the parent furan-2-carbaldehyde, characteristic C=O-H bands are observed between 2847 and 2715 cm⁻¹. rndsystems.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The carbonyl stretch will also be visible, although its intensity can vary. Raman spectroscopy is particularly useful for observing symmetric vibrations and C-C backbone stretching, which may be weak in the FT-IR spectrum. For furan-2-carbaldehyde, characteristic C=O-H bands in the Raman spectrum are found at 3125, 2855, and 2719 cm⁻¹. rndsystems.com

Key Vibrational Frequencies for this compound: Interactive Data Table

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2700-2900 | ~2700-2900 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aldehyde C=O Stretch | ~1660-1700 | ~1660-1700 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| C-O-C Stretch (Furan) | ~1000-1300 | Variable |

Mass Spectrometry (EI-MS, GC-Mass) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Predicted data suggests a monoisotopic mass of 190.04301 Da. tocris.com

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO) or the fluorine atom. The stability of the furan and phenyl rings would lead to characteristic aromatic fragments. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis.

Predicted Mass Spectrometry Data for this compound: Interactive Data Table

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.05029 |

| [M+Na]⁺ | 213.03223 |

| [M-H]⁻ | 189.03573 |

| [M]⁺ | 190.04246 |

Data sourced from PubChem tocris.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and information about the planarity of the molecule and the conformation of the phenyl and furan rings relative to each other. It would also reveal details of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. To date, no published crystal structure for this compound has been found in the searched literature.

Computational Chemistry and Modeling of 5 2 Fluorophenyl Furan 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-(2-Fluorophenyl)furan-2-carbaldehyde. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and fluorophenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbaldehyde group and the conjugated system, highlighting the region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative regions are predicted to be around the electronegative oxygen atom of the carbaldehyde group and the fluorine atom, indicating these are sites prone to electrophilic interaction. Regions of positive potential are expected near the hydrogen atoms.

Mulliken Population Analysis: This analysis provides quantitative values for the partial charges on each atom in the molecule. The data helps in understanding the charge distribution and identifying reactive sites. For instance, the carbonyl carbon of the aldehyde group is expected to carry a significant positive charge, making it a prime target for nucleophiles.

A hypothetical data table summarizing typical results from a DFT calculation (e.g., using the B3LYP/6-311++G(d,p) basis set) for the molecule is presented below. researchgate.net

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| C(carbonyl) Charge | +0.45 e | Susceptibility to nucleophilic attack |

| O(carbonyl) Charge | -0.50 e | Susceptibility to electrophilic/H-bond interaction |

| F Charge | -0.35 e | Influence on local electronic environment |

Conformational Analysis and Energy Minima

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape. This compound has rotational freedom around two key single bonds: the C-C bond connecting the furan and phenyl rings, and the C-C bond linking the furan ring to the carbaldehyde group. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles associated with these bonds and calculating the potential energy at each step, a potential energy surface can be generated. researchgate.net This surface reveals the low-energy conformers and the transition states that separate them.

For the furan-carbaldehyde linkage, two primary planar conformers are expected:

OO-cis: The carbonyl oxygen is on the same side as the furan ring oxygen.

OO-trans: The carbonyl oxygen is on the opposite side of the furan ring oxygen. Studies on the parent molecule, furan-2-carbaldehyde, have shown that these conformers exist and can be identified through vibrational spectroscopy. mdpi.com

For the furan-phenyl linkage, the rotation will be influenced by steric hindrance between the ortho-fluorine on the phenyl ring and the hydrogen on the furan ring, as well as electronic interactions. The most stable conformer will likely be a non-planar arrangement that minimizes these repulsive forces while maximizing favorable electronic conjugation.

The results of a conformational analysis can be summarized in a table listing the relative energies of the stable conformers.

| Conformer | Dihedral Angle 1 (C-CHO) | Dihedral Angle 2 (C-Ph) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | ~180° (OO-trans) | ~35° | 0.00 | 75% |

| Local Minimum 1 | ~0° (OO-cis) | ~35° | 0.95 | 20% |

| Local Minimum 2 | ~180° (OO-trans) | ~145° | 2.50 | 5% |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this involves modeling reactions such as condensation, oxidation, or cycloaddition, which are common for this class of compounds. researchgate.net

Transition State (TS) Search: By modeling a proposed reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the reacting species at the moment of bond-making or bond-breaking.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. For example, in a condensation reaction involving the aldehyde group, DFT calculations can determine the energy barriers for acid-catalyzed versus base-catalyzed mechanisms, predicting which conditions would be more efficient.

Studies on related molecules like 5-methyl furfural (B47365) have computationally explored reaction mechanisms such as ring-opening and carbene formation, calculating the energy barriers for each step. researchgate.net A similar approach for this compound could predict its thermal stability and decomposition pathways.

A hypothetical reaction profile for a nucleophilic addition to the carbaldehyde group is summarized below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.00 |

| Transition State | Bond formation between nucleophile and carbonyl C | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.0 |

| Product | Addition product | -15.0 |

Molecular Docking Studies (Potential for Ligand-Receptor Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking Protocol: The process involves preparing the 3D structures of both the ligand and the receptor protein (e.g., an enzyme or a cell surface receptor). The docking software then samples a large number of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function, which estimates the binding affinity.

Binding Affinity and Interactions: The output of a docking simulation includes the binding energy (or score), which indicates the strength of the ligand-receptor interaction. A more negative value typically suggests a stronger binding. The simulation also reveals the specific interactions that stabilize the complex, such as:

Hydrogen Bonds: The carbonyl oxygen of the carbaldehyde could act as a hydrogen bond acceptor with amino acid residues like Arginine or Lysine.

Pi-Pi Stacking: The aromatic furan and fluorophenyl rings can engage in pi-pi stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov

Halogen Bonds: The fluorine atom can participate in halogen bonding with electron-donating atoms in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic rings can form favorable hydrophobic contacts within the binding pocket.

Docking studies on structurally similar furan derivatives have identified them as potential inhibitors of targets like acetylcholinesterase and tubulin. nih.govnih.gov For instance, a related fluorophenyl derivative was shown to interact with Tyr130 and Gly117 in the active site of acetylcholinesterase through hydrogen and halogen bonds, respectively. nih.gov

The hypothetical results of docking this compound into an enzyme active site are presented below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -7.8 | Tyr130, Gly117, Trp84 | Hydrogen Bond, Halogen Bond, Pi-Pi Stacking |

| Tubulin (Colchicine Site) | -7.2 | Gln α11, Leu β255 | Hydrophobic, Hydrogen Bond |

| Cyclooxygenase-2 (COX-2) | -8.1 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |

Chemical Applications and Derivatization Studies

Synthesis of Libraries of Furan-Containing Heterocycles

The aldehyde functionality of 5-(2-Fluorophenyl)furan-2-carbaldehyde is a key handle for its elaboration into more complex heterocyclic structures. Through various condensation and cyclization reactions, this starting material has been utilized to prepare diverse libraries of furan-containing heterocycles.

Thiazolopyrimidine Derivatives with Fluorophenyl and Furan (B31954) Moieties

Thiazolopyrimidine derivatives are a class of fused heterocyclic compounds that have attracted significant attention. The synthesis of thiazolo[3,2-a]pyrimidines can be achieved through a multi-step process commencing with an aromatic aldehyde. researchgate.netosi.lvresearchgate.net A common synthetic route involves the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a thiourea (B124793) derivative. nih.gov

While a specific example detailing the use of this compound in this reaction was not found in the reviewed literature, the general applicability of the Biginelli reaction to a wide range of aromatic aldehydes suggests a viable pathway. In this proposed synthesis, this compound would be reacted with ethyl acetoacetate (B1235776) and thiourea to yield a dihydropyrimidinethione intermediate. Subsequent reaction of this intermediate with an α-halo ketone, such as chloroacetone, followed by cyclization would lead to the formation of the desired thiazolopyrimidine core, incorporating both the fluorophenyl and furan moieties. The reaction conditions for these steps typically involve a catalyst, such as a Lewis or Brønsted acid for the Biginelli reaction, and a base for the subsequent cyclization.

A series of novel thiazolo[3,2-a]pyrimidines have been synthesized and characterized, with some exhibiting good antioxidant and cytotoxic activities. nih.gov This highlights the potential of this class of compounds in medicinal chemistry.

Isoxazole (B147169) and Pyrazole (B372694) Derivatives Bearing Chlorophenyl Furan Substructures

The synthesis of isoxazole and pyrazole derivatives from this compound typically proceeds through a chalcone (B49325) intermediate. Chalcones, or α,β-unsaturated ketones, are synthesized via a Claisen-Schmidt condensation of an aromatic aldehyde with a ketone or acetophenone (B1666503) in the presence of a base.

In the context of this compound, this starting material would first be condensed with an appropriate acetophenone to yield a 1-(substituted phenyl)-3-(5-(2-fluorophenyl)furan-2-yl)prop-2-en-1-one (a chalcone). This intermediate can then be cyclized to form either an isoxazole or a pyrazole derivative.

For the synthesis of isoxazole derivatives , the chalcone is reacted with hydroxylamine (B1172632) hydrochloride. ijpcbs.comnih.govmdpi.com This reaction leads to the formation of a 4,5-dihydroisoxazole ring. For example, a similar compound, 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole, has been synthesized from its corresponding chalcone with a reported yield of 71%. nih.gov

For the synthesis of pyrazole derivatives , the chalcone intermediate is treated with hydrazine (B178648) hydrate. mdpi.com This reaction results in the formation of a 4,5-dihydropyrazole ring. The synthesis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been reported with a yield of 82% from the corresponding chalcone. nih.gov

These synthetic strategies demonstrate the utility of this compound as a precursor for generating libraries of isoxazole and pyrazole derivatives with potential biological activities.

| Derivative | Reagent for Cyclization | Heterocyclic Product |

| Isoxazole | Hydroxylamine hydrochloride | 4,5-Dihydroisoxazole |

| Pyrazole | Hydrazine hydrate | 4,5-Dihydropyrazole |

Rhodanine-Furan Conjugates

Rhodanine-furan conjugates are typically synthesized via the Knoevenagel condensation of a 5-substituted furan-2-carbaldehyde with a rhodanine (B49660) derivative. nanobioletters.comsphinxsai.comnih.gov The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.

In this synthesis, this compound is reacted with rhodanine (2-thioxothiazolidin-4-one) or its derivatives. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, with a catalyst like piperidine (B6355638) or sodium acetate. sphinxsai.com This condensation results in the formation of a 5-arylidene rhodanine derivative, where the furan ring is connected to the rhodanine moiety via a double bond at the 5-position of the rhodanine ring.

The general reaction conditions for the Knoevenagel condensation are mild, and the products can often be isolated in good yields. nanobioletters.com This method provides a straightforward route to a variety of rhodanine-furan conjugates with diverse substitution patterns.

Exploration of this compound as a Synthetic Intermediate

Beyond the synthesis of the aforementioned heterocycles, this compound serves as a versatile synthetic intermediate for the construction of other complex molecules. Its aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and addition reactions.

This compound is a valuable building block in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov For instance, it can be utilized in the synthesis of highly substituted pyridines, pyrimidines, and other heterocyclic systems. The presence of the furan and fluorophenyl groups can impart unique electronic and steric properties to the resulting molecules.

Furthermore, the furan ring itself can participate in various reactions, such as Diels-Alder cycloadditions, allowing for the construction of more complex polycyclic systems. The versatility of this compound as a synthetic intermediate makes it a key component in the toolbox of organic chemists for the synthesis of novel compounds. researchgate.netmdpi.comnih.gov

Modifications to Enhance Specific Chemical Properties (e.g., Stability, Solubility)

While specific studies on the modification of this compound to enhance properties like stability and solubility are not extensively documented in the reviewed literature, general principles of medicinal and materials chemistry can be applied.

To improve stability , modifications can be aimed at reducing the reactivity of the aldehyde group or the furan ring. The aldehyde can be converted to a more stable functional group, such as an oxime or a hydrazone, if its immediate reactivity is not required for the desired application. The furan ring's susceptibility to oxidation can be mitigated by the introduction of electron-withdrawing groups on the ring, although this would also affect its reactivity in other desired transformations.

To enhance solubility , particularly in aqueous media, polar functional groups can be introduced into the molecule. For example, the fluorophenyl ring could be further substituted with hydroxyl, carboxyl, or amino groups. Alternatively, the furan ring could be modified to incorporate polar substituents. Another approach is the synthesis of prodrugs, where a lipophilic molecule is temporarily modified with a polar promoiety to improve its solubility and bioavailability, which is then cleaved in vivo to release the active compound.

These potential modifications highlight the adaptability of the this compound scaffold for optimization of its physicochemical properties for specific applications.

Emerging Research Directions and Future Perspectives

Investigation of New Catalyst Systems for Synthesis and Transformation

The primary route for synthesizing 5-(2-Fluorophenyl)furan-2-carbaldehyde involves the formation of a carbon-carbon bond between a furan (B31954) ring and a fluorophenyl group. Research is actively pursuing more efficient and robust catalyst systems for this key step, as well as for subsequent transformations of the aldehyde functional group.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for the synthesis of 5-arylfuran-2-carbaldehydes. researchgate.netnih.gov Methods like the Suzuki-Miyaura coupling (using an arylboronic acid) and Stille coupling (using an organotin reagent) are well-established. researchgate.net However, the focus is shifting towards catalysts that offer higher yields, milder reaction conditions, and broader substrate scopes. For instance, catalyst systems involving advanced phosphine (B1218219) ligands are being explored to improve efficiency and yield in Suzuki reactions of halogenated furans. researchgate.net

Beyond traditional palladium systems, novel catalysts are emerging. Heterogeneous catalysts, such as a copper(II) Schiff-base complex immobilized on silica, have been successfully used to prepare related 5-substituted phenyl furan-2-carboxaldehyde derivatives. researchgate.net These systems offer the significant advantage of easy separation and recyclability. Organozinc-based routes, which utilize palladium catalysts for the cross-coupling of arylzinc halides with 5-bromo-2-furaldehyde, provide another facile synthetic pathway under mild conditions. nih.gov

For the transformation of the aldehyde group, ruthenium pincer catalysts have shown promise in the catalytic oxidation of furfural (B47365) to furoic acid, a reaction that could be applied to this compound to produce the corresponding carboxylic acid. exlibrisgroup.com Electrocatalytic methods, using materials like copper sulfide (B99878) (CuS) nanosheets, are also being investigated for the selective oxidation and transformation of the furfural moiety. rsc.org

| Catalyst System | Reaction Type | Key Advantages | Reference Example |

|---|---|---|---|

| Palladium(II) Acetate with Phosphine Ligands | Suzuki-Miyaura Coupling | High yields, well-established methodology | Coupling of 5-chlorofuran-2-carbaldehyde and phenylboronic acid. researchgate.net |

| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Negishi-type Coupling | Effective for organozinc reagents, mild conditions | Coupling of organozinc reagents with bromobenzene. researchgate.netnih.gov |

| Copper(II) Schiff-base@SiO2 | Meerwein Arylation | Heterogeneous, recyclable, sustainable | Synthesis of 2-(5-substituted phenyl)furan-2-carboxaldehyde derivatives. researchgate.net |

| Ruthenium Pincer Complexes | Aldehyde Oxidation | Homogeneous catalysis in aqueous media, H2 production | Oxidation of furfural to furoic acid. exlibrisgroup.com |

| Copper Sulfide (CuS) Nanosheets | Electrocatalytic Oxidation | Uses water as an oxygen source, high selectivity | Transformation of furfural to 5-hydroxy-2(5H)-furanone. rsc.org |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, a significant research thrust is the development of sustainable and environmentally benign methods for the synthesis of furan-based compounds. mdpi.com This involves minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.

One key strategy is the use of water as a reaction solvent. The synthesis of related compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has been successfully demonstrated using water, which reduces reliance on volatile organic compounds. nih.gov The application of heterogeneous catalysts that can be easily recovered and reused, such as the previously mentioned copper(II) nanocatalyst, is another critical aspect of sustainable process design. researchgate.net

Energy efficiency is being addressed through methods like ultrasound-assisted synthesis. The use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under ultrasonic conditions has been reported for preparing related benzimidazole (B57391) and benzothiazole (B30560) derivatives from 5-arylfuran-2-yl precursors, suggesting a pathway for greener transformations. researchgate.net Furthermore, electrocatalytic and photocatalytic approaches are gaining traction as they can often be performed under ambient temperature and pressure, using electricity or light as clean energy sources. rsc.orgnih.gov These methods align with the broader goal of converting biomass-derived platform chemicals, such as furfural, into valuable products through sustainable catalytic transformations. mdpi.comtaylorfrancis.com

| Sustainable Approach | Principle | Example Application in Furan Chemistry |

|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde in water. nih.gov |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated and recycled. | Use of a recyclable Cu(II) Schiff-base@SiO2 nanocatalyst. researchgate.net |

| Energy-Efficient Methods | Utilizing alternative energy sources like ultrasound or light to reduce energy consumption. | Ultrasound-assisted synthesis using cerium(IV) ammonium nitrate. researchgate.net |

| Electrocatalysis | Driving reactions with electricity, often under mild conditions. | Electrocatalytic oxidation of furfural using CuS nanosheets. rsc.org |

| Biocatalysis | Using enzymes or whole organisms to perform chemical transformations. | Enzymatic processes for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformation of this compound. Advanced spectroscopic techniques that allow for in situ monitoring—observing the reaction as it happens in real-time—are invaluable tools for gaining these insights. frontiersin.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly powerful for this purpose. frontiersin.org These techniques can track the consumption of reactants and the formation of intermediates and products by identifying their characteristic vibrational modes. For example, in the synthesis of the target compound, in situ FTIR could monitor the disappearance of the C-Br stretch from a bromofuran starting material and the appearance of new bands associated with the aryl-furan linkage. Similarly, the transformation of the aldehyde group (C=O stretch around 1670-1690 cm⁻¹) into an alcohol (O-H stretch) or carboxylic acid could be followed in real-time. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-tube reactors, can also provide detailed structural information on species present in the reaction mixture over time. For furan aldehydes, ¹H and ¹³C NMR provide distinct signals for the aldehyde proton and carbon, as well as for the protons and carbons on the furan and phenyl rings, allowing for precise tracking of structural changes. mdpi.comresearchgate.net

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| In Situ FTIR Spectroscopy | Real-time changes in functional groups and chemical bonds. | Monitoring the C=O stretch of the aldehyde during a reduction or oxidation reaction. |

| In Situ Raman Spectroscopy | Complementary vibrational data, excellent for aqueous solutions. | Tracking changes in the aromatic ring vibrations during cross-coupling synthesis. |

| Process NMR Spectroscopy | Quantitative data on the concentration of reactants, intermediates, and products. | Determining reaction kinetics and identifying transient intermediates in the catalytic cycle. |

| X-ray Absorption Spectroscopy (XAS) | Information on the oxidation state and coordination environment of a metal catalyst. | Investigating the active state of a palladium or copper catalyst during the cross-coupling reaction. frontiersin.org |

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new materials and biologically active molecules, high-throughput synthesis and screening methods are being increasingly adopted. These approaches can be applied to this compound to rapidly generate a library of derivatives and evaluate their properties.

The palladium-catalyzed cross-coupling reactions used for the core synthesis are well-suited for high-throughput formats. researchgate.netnih.gov By using automated liquid handling systems and parallel reactor arrays, a large number of reactions can be performed simultaneously. A library of derivatives could be created by varying the boronic acid or organozinc partner coupled with a 5-halofuran-2-carbaldehyde precursor, or by using 2-(2-fluorophenyl)furan as a starting material and coupling it with various aldehyde-containing partners.

Following synthesis, high-throughput screening can be used to quickly assess the properties of the resulting library of compounds. The specific screening assay would depend on the target application, which could range from assessing antimicrobial or anticancer activity to evaluating performance as organic electronic materials. This parallel approach significantly accelerates the structure-activity relationship (SAR) studies that are essential for optimizing molecular function.

| Step | High-Throughput Methodology | Objective |

|---|---|---|

| 1. Reactant Dispensing | Automated liquid handlers dispense stock solutions of diverse starting materials (e.g., various boronic acids, catalysts, ligands) into a multi-well reactor plate. | Rapidly set up a large array of unique reaction conditions. |

| 2. Parallel Synthesis | The reactor plate is sealed and subjected to controlled heating and mixing in a parallel synthesis unit. | Simultaneously synthesize a library of dozens or hundreds of distinct derivatives. |

| 3. Workup and Purification | Automated solid-phase extraction (SPE) or parallel chromatography systems are used to purify the products. | Isolate the desired compounds from unreacted starting materials and byproducts. |

| 4. Screening | The purified compound library is tested in high-throughput biological or material science assays (e.g., fluorescence, absorbance, cell viability). | Identify "hit" compounds with desired properties for further investigation. |

Theoretical Prediction of Novel Reactivities

Computational chemistry and theoretical modeling offer a powerful, predictive lens through which to explore the reactivity of this compound without the need for extensive experimentation. These methods can provide fundamental insights into the molecule's electronic structure, potential reaction pathways, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for such investigations. By calculating the electron density distribution and molecular orbitals, DFT can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, this could help rationalize the reactivity of the aldehyde group versus the aromatic rings.

Furthermore, theoretical modeling can be used to elucidate complex reaction mechanisms. For example, the entire catalytic cycle of a palladium-catalyzed synthesis could be mapped out, calculating the energies of transition states and intermediates to determine the rate-limiting step and guide catalyst optimization. Theoretical calculations can also predict spectroscopic data, such as NMR chemical shifts or IR vibrational frequencies, which can aid in the structural confirmation of newly synthesized derivatives. This predictive power allows researchers to design more targeted and efficient experiments, focusing on the most promising avenues for discovering novel reactions and applications.

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, molecular orbitals, reaction energies. | Predicting sites of reactivity (e.g., for electrophilic or nucleophilic attack). |

| Transition State Theory | Activation energies and reaction rate constants. | Elucidating reaction mechanisms and identifying rate-determining steps in catalytic cycles. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and UV-Vis spectra. | Predicting the optical properties of derivatives for applications in materials science. |

| Ab Initio Calculations | Spectroscopic properties (NMR, IR, Raman). | Aiding in the identification and characterization of reaction products and intermediates. |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the fluorophenyl group (e.g., aromatic proton splitting patterns) and the aldehyde proton (~9.8 ppm). ¹⁹F NMR is particularly useful for verifying fluorine substitution .

- HPLC-MS : Reverse-phase HPLC paired with mass spectrometry (e.g., ESI-MS) can assess purity and detect trace impurities. A C18 column with acetonitrile/water gradients is recommended, with monitoring at 254 nm .

- FT-IR : Peaks near 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) validate functional groups .

How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Focus

The 2-fluorophenyl group’s electron-withdrawing nature activates the furan ring toward nucleophilic attack, particularly at the 5-position. Computational studies (e.g., DFT) show that the fluorine atom increases the electrophilicity of the adjacent carbon, facilitating reactions with amines or thiols. However, steric hindrance from the fluorine substituent may reduce reactivity in bulky nucleophiles. Comparative kinetic studies with non-fluorinated analogs (e.g., 5-phenylfuran-2-carbaldehyde) are essential to quantify these effects .

What computational methods are used to predict the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., aldehyde oxidation or furan ring opening) under acidic or basic conditions.

- Quantum Mechanical Calculations : Assess bond dissociation energies (BDEs) for the C-F bond to evaluate thermal stability.

- Comparative Experimental Validation : Accelerated stability testing (e.g., 40–60°C, pH 1–13) with HPLC monitoring can corroborate computational predictions .

How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Data Contradiction Analysis

Discrepancies often arise from polymorphic forms, residual solvents, or impurities. Strategies include:

- DSC/TGA Analysis : Differentiate polymorphs via melting endotherms or decomposition profiles.

- PXRD : Identify crystalline vs. amorphous forms.

- Standardized Purification : Reproduce synthesis using rigorously dried solvents and inert atmospheres to minimize variability .

What role does this compound play in designing enzyme inhibitors or bioactive probes?

Advanced Application Focus

The fluorophenyl-furan scaffold is a promising pharmacophore for targeting enzymes like kinases or cytochrome P450. For example:

- Docking Studies : The aldehyde group can form Schiff bases with lysine residues in enzyme active sites.

- SAR Analysis : Modifying the fluorine position (e.g., 3- or 4-fluoro) or replacing the furan with thiophene can optimize binding affinity .

- In Vitro Assays : Measure IC₅₀ values against target enzymes using fluorogenic substrates or SPR-based binding assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

- Catalyst Recycling : Palladium catalysts are costly; ligand design (e.g., Buchwald-Hartwig ligands) may improve turnover numbers.

- Byproduct Management : Optimize workup procedures to remove toxic byproducts (e.g., boronic acids).

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer and reduce reaction times compared to batch processes .

How can researchers validate the compound’s purity for regulatory submissions?

Q. Quality Control Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.